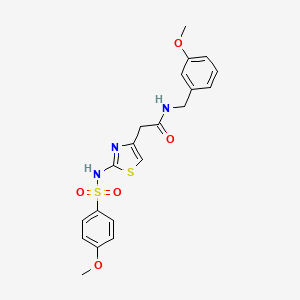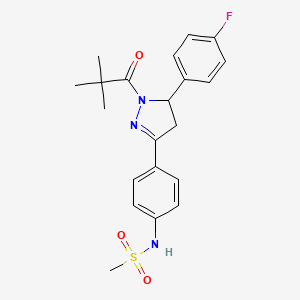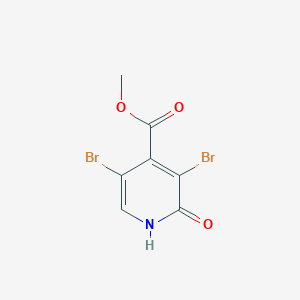
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methylbutanamide is a useful research compound. Its molecular formula is C17H22N2O3 and its molecular weight is 302.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activity and Chemical Synthesis
Isoquinoline Derivatives and Biological Activity : Isoquinoline derivatives have been explored for their diverse biological activities, including effects on blood pressure, respiration, and smooth muscle. These studies have attempted to correlate the chemical constitution with physiological actions, highlighting the potential therapeutic applications of isoquinoline derivatives in cardiovascular and respiratory conditions (Fassett & Hjort, 1938).
Antimicrobial and Cytotoxic Properties : Research has identified novel isoquinoline alkaloids with significant antimicrobial and cytotoxic properties, suggesting potential applications in the development of new antibacterial and anticancer agents (Zhang et al., 2012).
Chemical Synthesis and Peptide Coupling : Isoquinoline derivatives have been utilized as coupling reagents in peptide synthesis, demonstrating their utility in facilitating chemical reactions critical for the development of therapeutic peptides and other bioactive molecules (Kiso et al., 1973).
Pharmacological Investigations : Studies on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines have explored their dopamine agonist properties, indicating potential applications in the treatment of neurological disorders such as Parkinson's disease and other dopaminergic dysfunctions (Jacob et al., 1981).
Antioxidant Use in Animal Feed : Ethoxyquin, a related quinoline derivative, has been extensively used as an antioxidant in animal feed, pointing to the importance of quinoline derivatives in agricultural and food safety applications (Blaszczyk et al., 2013).
Eigenschaften
IUPAC Name |
N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-11(2)8-16(20)18-7-6-13-9-12-4-5-14(22-3)10-15(12)19-17(13)21/h4-5,9-11H,6-8H2,1-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAXEJVOZBSASV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(2-chloro-6-fluorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2874575.png)


![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2874585.png)
![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarb oxamide](/img/structure/B2874586.png)

![Ethyl 1-(6-benzyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2874589.png)
![3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide](/img/structure/B2874590.png)
![3-(1-((2,5-difluorobenzyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2874591.png)


![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2874595.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2874596.png)
